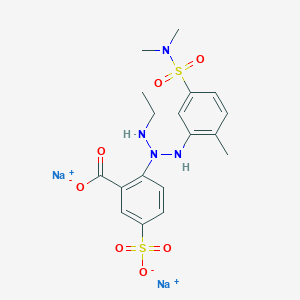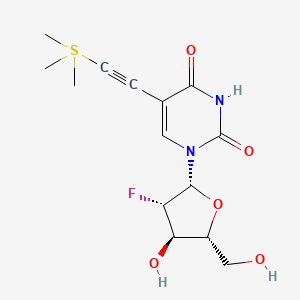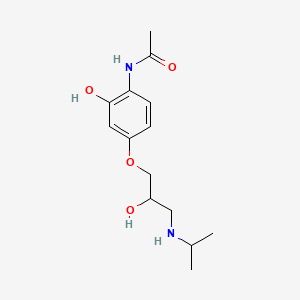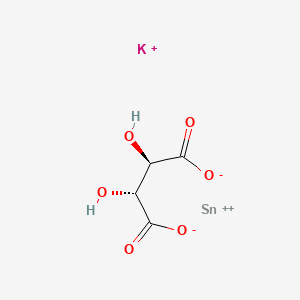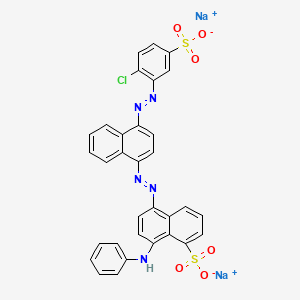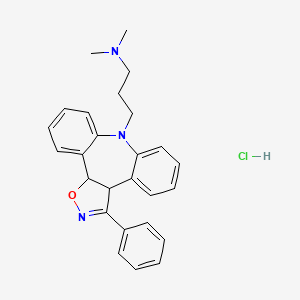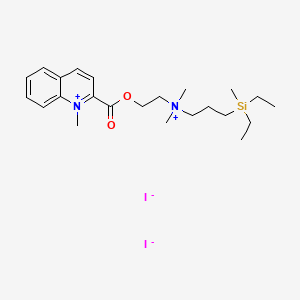
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound that belongs to the quinolinium family. This compound is characterized by its unique structure, which includes a quinolinium core, a silyl group, and a diiodide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. One common method starts with the preparation of the quinolinium core through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The silyl and diiodide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives .
Applications De Recherche Scientifique
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
Mécanisme D'action
The mechanism by which Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents, such as:
- Quinolinium, 2-((2-(dimethylamino)ethoxy)carbonyl)-1-methyl-,diiodide
- Quinolinium, 2-((2-(trimethylsilyl)ethoxy)carbonyl)-1-methyl-,diiodide
Uniqueness
The uniqueness of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and therapeutic agents .
Propriétés
Numéro CAS |
113611-74-8 |
|---|---|
Formule moléculaire |
C23H38I2N2O2Si |
Poids moléculaire |
656.5 g/mol |
Nom IUPAC |
3-[diethyl(methyl)silyl]propyl-dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C23H38N2O2Si.2HI/c1-7-28(6,8-2)19-11-16-25(4,5)17-18-27-23(26)22-15-14-20-12-9-10-13-21(20)24(22)3;;/h9-10,12-15H,7-8,11,16-19H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
ALKQHUUVDHAWCN-UHFFFAOYSA-L |
SMILES canonique |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


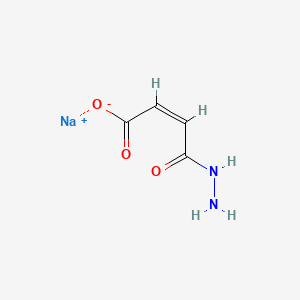
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
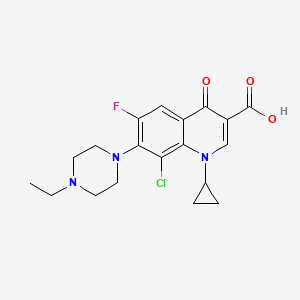
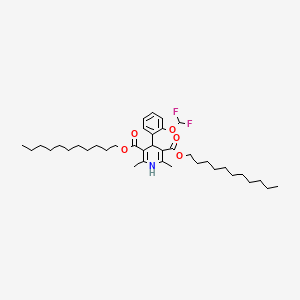


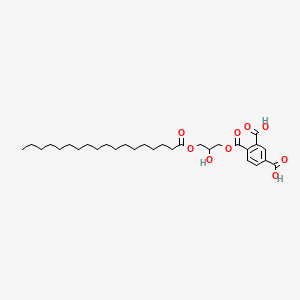
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
